4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]benzamide
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Description
The compound “4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]benzamide” is a complex organic molecule. It contains a benzamide group, a triazole group, and a hydroxy-methylbutyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the coupling of the benzyl group, and the addition of the hydroxy-methylbutyl group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and triazole groups are aromatic, meaning they have a ring structure with alternating single and double bonds. The hydroxy-methylbutyl group is aliphatic and contains a hydroxyl (-OH) functional group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzamide group could participate in reactions typical of amides, such as hydrolysis. The triazole group could potentially act as a base or nucleophile in certain conditions. The hydroxy group in the hydroxy-methylbutyl group could potentially be deprotonated, forming an alkoxide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide and hydroxyl groups could make this compound somewhat soluble in water. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,27)12-11-16-7-9-17(10-8-16)20(26)23-13-18-5-3-4-6-19(18)25-15-22-14-24-25/h3-10,14-15,27H,11-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCSFHUVXUYKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N3C=NC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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